氯化羟丁宁,(R)-

描述

Oxybutynin chloride, ®- is an antimuscarinic agent primarily used to treat overactive bladder syndrome. It works by reducing detrusor muscle activity, thereby relaxing the bladder and preventing the urge to void . This compound has been widely used since its initial FDA approval in 1975 .

科学研究应用

Oxybutynin chloride, ®- has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying antimuscarinic agents.

Biology: Helps in understanding the mechanisms of bladder control.

Medicine: Primarily used to treat overactive bladder and related conditions.

Industry: Used in the formulation of various pharmaceutical products.

作用机制

Target of Action

Oxybutynin chloride, ®-, primarily targets the muscarinic receptors in the human body . These receptors play a crucial role in the contraction and relaxation of the bladder’s detrusor muscle, which is responsible for the storage and release of urine .

Mode of Action

Oxybutynin chloride, ®-, exerts a direct antispasmodic effect on smooth muscle and inhibits the muscarinic action of acetylcholine . This inhibition prevents involuntary bladder contractions, thereby reducing the urge to void . It has a ten times greater affinity for M3 versus M2 receptors .

Biochemical Pathways

The primary biochemical pathway affected by oxybutynin chloride, ®-, is the cholinergic pathway . By inhibiting the muscarinic action of acetylcholine, oxybutynin chloride, ®-, disrupts the normal signaling process that leads to bladder contractions . This results in a decrease in the frequency of both contractions and the urge to urinate .

Pharmacokinetics

Oxybutynin chloride, ®-, is rapidly absorbed following oral administration, achieving peak plasma concentrations within an hour . The drug has an elimination half-life of approximately 2 to 3 hours . It undergoes extensive first-pass metabolism in the liver, primarily via the CYP3A4 enzyme . Less than 0.1% of the drug is excreted as metabolites and unchanged drug in the urine .

Result of Action

The molecular and cellular effects of oxybutynin chloride, ®-, action primarily involve the relaxation of the bladder’s detrusor muscle . This relaxation increases the bladder’s capacity to hold urine, decreases the frequency of uninhibited contractions, and delays the initial desire to void . As a result, symptoms of overactive bladder, such as frequent or urgent urination and incontinence, are alleviated .

Action Environment

Environmental factors can influence the action, efficacy, and stability of oxybutynin chloride, ®-. For instance, the drug’s absorption can be affected by the presence of food in the stomach . Additionally, individual variations in liver function can influence the drug’s metabolism and, consequently, its efficacy . Lastly, the drug’s stability can be affected by storage conditions; it should be preserved in tight, light-resistant containers .

生化分析

Biochemical Properties

“Oxybutynin Chloride, ®-” exerts a direct antispasmodic effect on smooth muscle and inhibits the muscarinic action of acetylcholine on smooth muscle . It is involved in interactions with enzymes and proteins, particularly those related to the muscarinic receptors within the urothelium and detrusor muscle .

Cellular Effects

“Oxybutynin Chloride, ®-” has a significant impact on various types of cells and cellular processes. It primarily affects the cells of the bladder, reducing muscle spasms and urinary frequency . It also influences cell function by impacting cell signaling pathways, particularly those involving acetylcholine and its effects on smooth muscle .

Molecular Mechanism

The molecular mechanism of “Oxybutynin Chloride, ®-” involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It works by blocking the effects of acetylcholine on smooth muscle, thereby reducing detrusor muscle activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “Oxybutynin Chloride, ®-” change over time. It has been observed that the drug is rapidly absorbed, with peak concentrations reached within about 1 hour of administration . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

“Oxybutynin Chloride, ®-” is involved in several metabolic pathways. It is known to undergo extensive dose-dependent gut CYP3A4-mediated metabolism . Detailed information on the enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, is not currently available.

准备方法

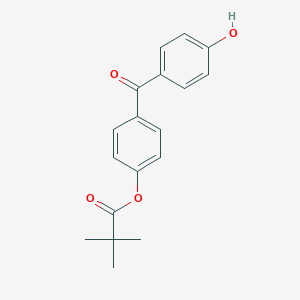

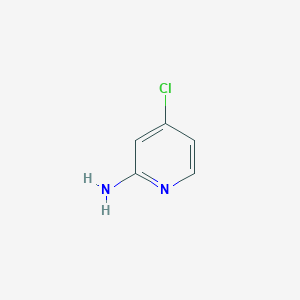

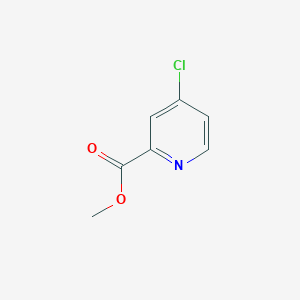

The synthesis of oxybutynin chloride, ®- involves a convergent approach. The key reagents are 2-cyclohexyl-2-hydroxy-2-phenylacetic acid or its methyl ester and 2-propyn-1-ol (propargyl alcohol). These reagents are coupled in an esterification or transesterification reaction . Industrial production methods often involve optimizing these reactions for higher yields and purity .

化学反应分析

Oxybutynin chloride, ®- undergoes several types of chemical reactions, including:

Oxidation: This reaction can be used to modify the compound’s functional groups.

Reduction: This reaction is less common but can be used to alter specific parts of the molecule.

Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different hydroxylated derivatives .

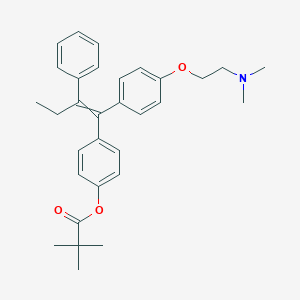

相似化合物的比较

Oxybutynin chloride, ®- is often compared with other antimuscarinic agents such as tolterodine, darifenacin, and solifenacin. While all these compounds are used to treat overactive bladder, oxybutynin chloride, ®- is often preferred due to its well-studied side effect profile and continued efficacy over long periods . Other similar compounds include:

- Tolterodine

- Darifenacin

- Solifenacin

- Fesoterodine

- Mirabegron

- Trospium .

Each of these compounds has its own unique properties and applications, but oxybutynin chloride, ®- remains a widely used and effective treatment option.

属性

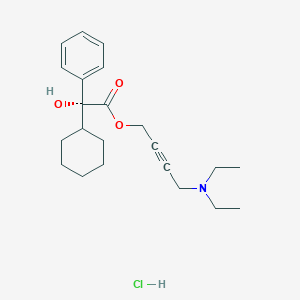

IUPAC Name |

4-(diethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/t22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIJYDAEGSIQPZ-FTBISJDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207344-05-5 | |

| Record name | Oxybutynin chloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207344055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aroxybutynin chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWB87T68BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

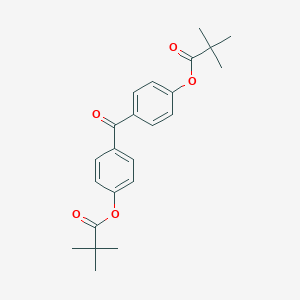

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

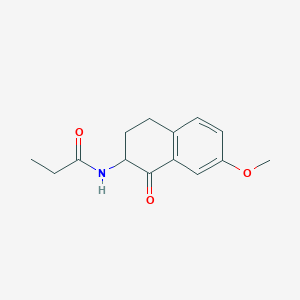

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B16087.png)

![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide](/img/structure/B16089.png)

![N-[(1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16093.png)

![(E)-1-(4-Hydroxyphenyl)-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene](/img/structure/B16100.png)